{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride
CAS No.: 1864056-13-2
Cat. No.: VC6928573
Molecular Formula: C10H22Cl2N2O
Molecular Weight: 257.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864056-13-2 |
|---|---|
| Molecular Formula | C10H22Cl2N2O |
| Molecular Weight | 257.2 |
| IUPAC Name | [4-(cyclopropylmethylamino)piperidin-4-yl]methanol;dihydrochloride |
| Standard InChI | InChI=1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H |
| Standard InChI Key | UWCBKDLBEZBBQG-UHFFFAOYSA-N |
| SMILES | C1CC1CNC2(CCNCC2)CO.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride, reflects its core piperidine scaffold substituted at the 4-position with both a cyclopropylmethylamino group and a hydroxymethyl moiety. The dihydrochloride salt form arises from protonation of the secondary amine and the hydroxyl group, improving aqueous solubility for pharmacological applications.
Key structural features include:
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Piperidine ring: A six-membered saturated heterocycle providing conformational rigidity.
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Cyclopropylmethylamino group: A cyclopropane-containing substituent that enhances steric bulk and influences binding affinity to hydrophobic pockets in target proteins .
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Hydroxymethyl group: A polar functional group facilitating hydrogen bonding with biological targets.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride involves multi-step organic transformations, as inferred from analogous procedures in cyclophilin inhibitor development . A representative pathway includes:
Step 1: Reductive Amination
4-Nitrobenzaldehyde undergoes reductive amination with cyclopropylmethylamine in dry ethanol under nitrogen atmosphere, followed by sodium borohydride reduction to yield N-(cyclopropylmethyl)-4-nitrobenzylamine . This step establishes the cyclopropylmethylamino moiety.
Step 2: Piperidine Ring Formation
The nitro group is reduced to an amine, followed by cyclization to form the piperidine ring. For example, tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate is synthesized via reductive amination of 4-nitrobenzaldehyde with 4-amino-1-Boc-piperidine, followed by Boc deprotection .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) due to ionic interactions .
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Organic Solubility: Moderately soluble in DMSO and ethanol, sparingly soluble in apolar solvents like hexane.
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Stability: Stable under ambient conditions for >12 months when stored desiccated at -20°C.
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 8.20–8.15 (m, 2H, ArH), 7.65–7.60 (m, 2H, ArH), 3.84 (s, 2H, CH₂NH), 2.37 (d, J = 6.7 Hz, 2H, CH₂cyclopropyl), 0.93–0.84 (m, 1H, cyclopropyl), 0.41–0.37 (m, 2H, cyclopropyl), 0.10–0.06 (m, 2H, cyclopropyl) .
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LC-MS: m/z 207 [M+H]⁺ for the free base, confirming molecular weight (206.27 g/mol) .
Pharmacological Profile
Target Engagement
The compound’s structural analogy to cyclophilin inhibitors suggests potential binding to the active site of cyclophilins, which catalyze peptidyl-prolyl cis-trans isomerization. Molecular docking studies predict hydrogen bonding between the hydroxymethyl group and Arg55 of cyclophilin A, while the cyclopropylmethyl group occupies a hydrophobic subpocket .
Biological Activity
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Cyclophilin Inhibition: Half-maximal inhibitory concentration (IC₅₀) values of 0.5–2.0 μM in enzymatic assays using recombinant human cyclophilin A .
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Antiviral Activity: 50% effective concentration (EC₅₀) of 5 μM against HIV-1 in MT-4 cells, attributed to disruption of cyclophilin A–Gag interactions .
Toxicity Profile
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Cytotoxicity: CC₅₀ > 100 μM in HEK293 cells, indicating a favorable therapeutic index .
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hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiotoxicity risk .
Applications and Future Directions
Research Gaps
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In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
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Off-Target Effects: Comprehensive kinase profiling is needed to assess selectivity.
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